molecular formula C16H23NO6 B1596749 Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 500788-92-1

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No. B1596749
M. Wt: 325.36 g/mol
InChI Key: DMWARYCUBBJWKQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid” is a complex organic compound. It contains a Boc-protected amino group, a propionic acid group, and a 2,3-dimethoxy-phenyl group . The Boc group is a common protecting group in organic synthesis, used to protect amines from unwanted reactions .


Molecular Structure Analysis

The molecular structure of “Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid” can be inferred from its name. It contains a Boc-protected amino group, a propionic acid group, and a 2,3-dimethoxy-phenyl group . The exact structure would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography.

Scientific Research Applications

  • Synthesis of BODIPY Dyes

    • Field : Bioanalytical Chemistry
    • Application : Phenyl boronic acid (PBA) containing BODIPY dyes are used as functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .
    • Method : The synthesis of a series of modular and functional PBA-BODIPY dyes is achieved by merging the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
    • Results : The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
  • Synthesis of Biaryl Motifs

    • Field : Pharmaceutical Chemistry
    • Application : Arylboronic acids are used in the synthesis of biaryl motifs, which are common structures in pharmaceutical compounds .
    • Method : The synthesis involves a Suzuki–Miyaura coupling, where the arylboronic acid reacts with an aryl chloride in the presence of a palladium catalyst .
    • Results : This method has been used in the large-scale manufacture of pharmaceuticals. For example, more than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
  • Synthesis of Modular and Functional PBA-BODIPY Dyes

    • Field : Bioanalytical Chemistry
    • Application : Phenyl boronic acid (PBA) containing BODIPY dyes are synthesized as functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .
    • Method : The synthesis involves the merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
    • Results : The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
  • Synthesis of Antihypertensive Drug, Losartan

    • Field : Pharmaceutical Chemistry
    • Application : Arylboronic acids are used in the synthesis of the antihypertensive drug, Losartan .
    • Method : The synthesis involves a Suzuki–Miyaura coupling, where the arylboronic acid reacts with an aryl chloride in the presence of a palladium catalyst .
    • Results : More than 1000 tonnes per year of Losartan are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
  • Synthesis of ABT-963

    • Field : Pharmaceutical Chemistry
    • Application : Arylboronic acids are used in the multi-kilogram scale preparation of ABT-963 .
    • Method : The synthesis involves a Suzuki–Miyaura coupling, where the arylboronic acid reacts with an aryl chloride in the presence of a palladium catalyst .
    • Results : ABT-963 is prepared on a multi-kilogram scale using this method .

properties

IUPAC Name

(3R)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWARYCUBBJWKQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375909
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

CAS RN

500788-92-1
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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